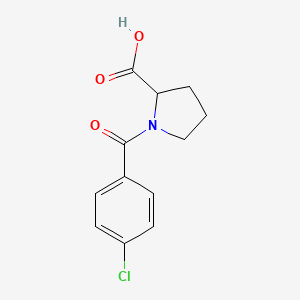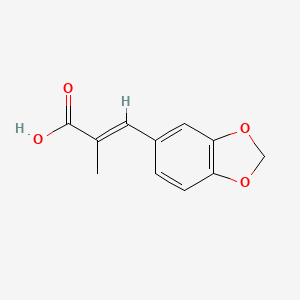
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a prop-2-enoic acid moiety with a methyl group at the second position
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing this compound involves an aldol condensation reaction between 3-pyridinecarboxaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by acidification to obtain the desired product.
Heck Reaction: Another synthetic route involves the Heck reaction, where 3-bromopyridine is reacted with methyl acrylate in the presence of a palladium catalyst and a base like triethylamine. The reaction is conducted under an inert atmosphere at elevated temperatures to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest for applications in organic electronics and photonics.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Pathways involved include signal transduction and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
3-(Pyridin-3-yl)prop-2-enoic acid: Lacks the methyl group at the second position, resulting in different chemical and biological properties.
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid: The pyridine ring is attached at the second position, leading to variations in reactivity and applications.
Uniqueness: 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the specific positioning of the methyl group and the pyridine ring, which influences its chemical reactivity and biological activity. This structural arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLDXMZZVKOXGU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CC=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792571.png)




![[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine](/img/structure/B7792604.png)
![[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine](/img/structure/B7792606.png)


![2-Methyl-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B7792637.png)
![3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoicacid](/img/structure/B7792659.png)
